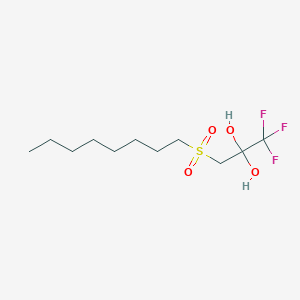
1,1,1-Trifluoro-3-(octane-1-sulfonyl)propane-2,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1-Trifluoro-3-(octane-1-sulfonyl)propane-2,2-diol is a fluorinated sulfone compound with a unique structure that includes trifluoromethyl and sulfonyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trifluoro-3-(octane-1-sulfonyl)propane-2,2-diol typically involves the reaction of trifluoromethanesulfonic anhydride with appropriate alkyl magnesium reagents. The reaction conditions often include the use of anhydrous solvents and low temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve efficient and cost-effective production.
Analyse Des Réactions Chimiques
Types of Reactions
1,1,1-Trifluoro-3-(octane-1-sulfonyl)propane-2,2-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of sulfoxides or other reduced forms.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction and product.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, sulfoxides, and substituted trifluoromethyl compounds.
Applications De Recherche Scientifique
1,1,1-Trifluoro-3-(octane-1-sulfonyl)propane-2,2-diol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Mécanisme D'action
The mechanism of action of 1,1,1-Trifluoro-3-(octane-1-sulfonyl)propane-2,2-diol involves its interaction with molecular targets through its trifluoromethyl and sulfonyl groups. These interactions can affect various biochemical pathways and molecular processes, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,1,1-Trifluoro-2-(methylsulfonyl)ethane
- 1,1,2,2-Tetrafluoro-3-(methylsulfonyl)propane
- 1,1,1,3,3,3-Hexafluoro-2-propanol
Uniqueness
1,1,1-Trifluoro-3-(octane-1-sulfonyl)propane-2,2-diol is unique due to its specific combination of trifluoromethyl and sulfonyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where these properties are advantageous .
Propriétés
Numéro CAS |
197774-48-4 |
|---|---|
Formule moléculaire |
C11H21F3O4S |
Poids moléculaire |
306.34 g/mol |
Nom IUPAC |
1,1,1-trifluoro-3-octylsulfonylpropane-2,2-diol |
InChI |
InChI=1S/C11H21F3O4S/c1-2-3-4-5-6-7-8-19(17,18)9-10(15,16)11(12,13)14/h15-16H,2-9H2,1H3 |
Clé InChI |
OLWUZZLDMIIGAL-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCS(=O)(=O)CC(C(F)(F)F)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[N-(Cyclobutylcarbonyl)-N-cyclopentylglycyl]amino}-4,5,6,7-tetrahydro-1-benzo[b]thiophene-3-carboxamide](/img/structure/B12574983.png)
![N-[2-(Carboxymethoxy)-6-fluorophenyl]-N-ethylglycine](/img/structure/B12575014.png)
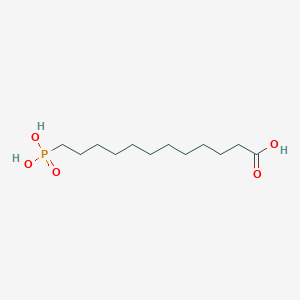
![N~1~-Ethyl-N~1~-[(1S)-1-(2-methoxyphenyl)ethyl]ethane-1,2-diamine](/img/structure/B12575022.png)
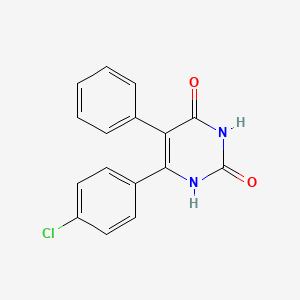

![1,1'-(Propane-2,2-diyl)bis{4-[1-(4-methylphenyl)ethenyl]benzene}](/img/structure/B12575040.png)
![10-(4-{(E)-[4-(Trifluoromethyl)phenyl]diazenyl}phenoxy)decane-1-thiol](/img/structure/B12575041.png)
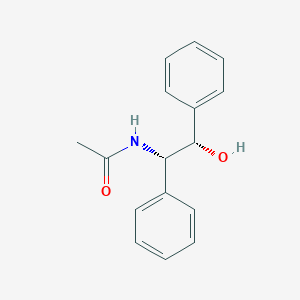
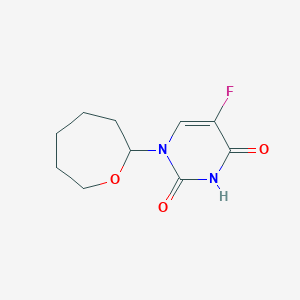
![6-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]hexane-1-thiol](/img/structure/B12575050.png)

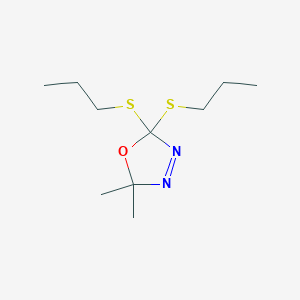
![(4Z)-3-(4-Fluorophenyl)-4-[(4-fluorophenyl)imino]-1,3-thiazetidin-2-one](/img/structure/B12575068.png)
